2-Methyl-5-nitropyridine hydrochloride
CAS No.:
Cat. No.: VC13577926
Molecular Formula: C6H7ClN2O2
Molecular Weight: 174.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClN2O2 |
|---|---|
| Molecular Weight | 174.58 g/mol |
| IUPAC Name | 2-methyl-5-nitropyridine;hydrochloride |
| Standard InChI | InChI=1S/C6H6N2O2.ClH/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H |
| Standard InChI Key | FEWWUTVIUODFGH-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)[N+](=O)[O-].Cl |
| Canonical SMILES | CC1=NC=C(C=C1)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Characterization
2-Methyl-5-nitropyridine hydrochloride is the protonated salt form of 2-methyl-5-nitropyridine, where the pyridine nitrogen is quaternized with hydrochloric acid. The parent compound features a pyridine ring substituted with a methyl group at position 2 and a nitro group at position 5. Key molecular descriptors include:
| Property | Value/Description | Source Reference |
|---|---|---|
| Molecular formula (parent) | C₆H₆N₂O₂ | |
| Molecular weight (parent) | 138.12 g/mol | |
| IUPAC name (parent) | 2-methyl-5-nitropyridine | |
| SMILES (parent) | CC1=NC=C(C=C1)N+[O-] | |
| InChIKey (parent) | USZINSZJSVMICC-UHFFFAOYSA-N | |
| Solubility (hydrochloride) | Enhanced water solubility vs. parent* | † |
*Inferred from salt formation principles; †Parent compound is slightly soluble in water .
X-ray diffraction studies of analogous compounds, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine, reveal planar aromatic systems with intramolecular interactions between nitro oxygens and adjacent hydrogen atoms . These structural features likely persist in the hydrochloride form, with additional ionic interactions between the protonated pyridine nitrogen and chloride counterion.
Synthetic Methodologies
Parent Compound Synthesis
The synthesis of 2-methyl-5-nitropyridine, as detailed in patent WO2008/62182, involves:
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Acid-mediated hydrolysis: Treatment of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with 20% sulfuric acid at 100°C for 2 hours .
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Workup: Neutralization with cold NaOH (pH ~10), followed by dichloromethane extraction and solvent evaporation .
This method achieves an 83% yield of the parent compound as a brown solid .
Hydrochloride Salt Formation
While explicit protocols for hydrochloride synthesis are absent in available literature, standard salt formation strategies apply:
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Protonation: Dissolution of 2-methyl-5-nitropyridine in anhydrous HCl-saturated solvent (e.g., diethyl ether or ethanol).
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Precipitation: Addition of excess HCl gas or concentrated HCl aqueous solution to induce crystallization.
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Purification: Recrystallization from ethanol/water mixtures to isolate pure hydrochloride salt.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of related nitroaromatic compounds shows decomposition onset temperatures >200°C . The hydrochloride form likely exhibits reduced thermal stability compared to the parent due to ionic character, with probable decomposition via:
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Loss of HCl (reversibly at ~150–180°C).
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Nitro group reduction or ring fragmentation above 250°C.
Spectroscopic Features
Key spectral data for the parent compound (applicable to hydrochloride with peak shifts):
Protonation at the pyridine nitrogen in the hydrochloride salt would deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., H₃ and H₄ >0.5 ppm).
Pharmaceutical and Industrial Applications
Chemical Compatibility
Reactivity considerations:
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